Serotonin sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

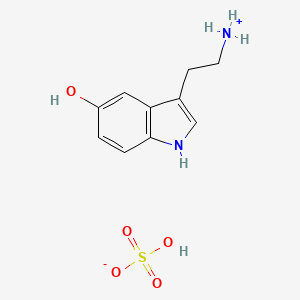

Structure

3D Structure of Parent

Properties

IUPAC Name |

hydrogen sulfate;2-(5-hydroxy-1H-indol-3-yl)ethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.H2O4S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNFKPVCVMZGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16310-20-6 (Parent) | |

| Record name | Serotonin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80183305 | |

| Record name | Serotonin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2906-14-1 | |

| Record name | Serotonin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serotonin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Biological Sulfation of Serotonin by Cytosolic Sulfotransferase Enzymes

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Metabolic Significance of Serotonin

Serotonin, or 5-hydroxytryptamine (5-HT), is a pivotal monoamine that functions as both a neurotransmitter in the central nervous system and a peripheral hormone.[1][2] Its roles are vast, influencing mood, sleep, appetite, and memory, as well as regulating gastrointestinal motility, hemostasis, and vascular tone.[1][3] Given its broad physiological impact, the precise regulation of serotonin levels is critical for maintaining homeostasis. While pathways involving monoamine oxidase (MAO) degradation and presynaptic reuptake are well-documented, a crucial and highly efficient metabolic route for serotonin inactivation is conjugation, specifically sulfation, mediated by cytosolic sulfotransferase (SULT) enzymes. This guide provides an in-depth examination of the biochemical mechanism of serotonin sulfation, the enzymes involved, and the state-of-the-art methodologies used to investigate this pathway.

The Cytosolic Sulfotransferase (SULT) Superfamily: Architects of Conjugative Metabolism

Sulfation is a fundamental Phase II metabolic reaction that involves the addition of a sulfonate group (SO₃⁻) to a substrate.[4] This process is catalyzed by sulfotransferase (SULT) enzymes, which are broadly classified into two groups: membrane-bound SULTs in the Golgi apparatus that modify macromolecules, and cytosolic SULTs that act on small endogenous and exogenous molecules.[4][5]

Cytosolic SULTs play a critical role in the homeostasis of hormones and neurotransmitters, as well as in the detoxification of drugs and other xenobiotics.[6] These enzymes utilize a universal sulfonate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to transfer the sulfonate group to a hydroxyl or amino group on the substrate.[7][8] The resulting sulfated conjugate is typically rendered biologically inactive and more water-soluble, facilitating its excretion from the body.[4][9] In humans, the cytosolic SULTs are categorized into several families, including SULT1, SULT2, and SULT4, with each family containing isoforms that exhibit distinct yet sometimes overlapping substrate specificities.[10]

Sources

- 1. mdpi.com [mdpi.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Physiology, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. How Genes Influence Sulfation? - Xcode Life [xcode.life]

- 5. xenotech.com [xenotech.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Sulfation of Catecholamines and Serotonin by SULT1A3 Allozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression and Localization of Cytosolic Sulfotransferase (SULT) 1A1 and SULT1A3 in Normal Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Distribution and Kinetics of Serotonin Sulfate in Mammalian Tissue vs. Plasma

This guide details the distribution, metabolic kinetics, and analytical quantification of serotonin sulfate (5-HT-SO₄). It is designed for researchers investigating phase II metabolism, neuro-peripheral signaling, and biomarker development.

Executive Summary

Serotonin (5-hydroxytryptamine, 5-HT) distribution is strictly compartmentalized. While 95% of total body 5-HT resides in the gut and platelets, serotonin O-sulfate (5-HT-SO₄) represents a distinct, hydrophilic circulating pool in plasma. Unlike free 5-HT, which is actively sequestered by platelets to prevent vasoconstrictive toxicity, 5-HT-SO₄ circulates freely, serving as a soluble excretion product and a potential reservoir.

This guide delineates the SULT-dependent formation , OAT-mediated transport , and LC-MS/MS quantification of 5-HT-SO₄. It highlights the critical species difference: humans utilize the monoamine-specific SULT1A3 , while rodents rely on the non-specific SULT1A1 , fundamentally altering the plasma-to-tissue distribution profile between species.

Part 1: Biochemical & Mechanistic Context

The Sulfation Bottleneck: SULT1A3 vs. SULT1A1

The distribution of 5-HT-SO₄ is governed by the expression of cytosolic sulfotransferases (SULTs). This is the primary variable in cross-species translation.

-

Humans (SULT1A3): Humans express SULT1A3, an isoform with high affinity for monoamines (dopamine, serotonin).[1] It is highly expressed in the intestine and liver , creating a "first-pass" sulfation barrier that releases 5-HT-SO₄ into the portal vein.

-

Rodents (SULT1A1): Rats and mice lack SULT1A3 . They rely on SULT1A1 (phenol sulfotransferase), which has a lower affinity for serotonin. Consequently, rodents produce less circulating 5-HT-SO₄ relative to total 5-HT turnover compared to humans.

Compartmental Distribution Profile

The distribution of 5-HT-SO₄ is driven by polarity. The sulfate group renders the molecule hydrophilic, preventing passive diffusion across membranes and necessitating active transport via Organic Anion Transporters (OATs) .

| Compartment | Dominant Form | Mechanism of Localization |

| Platelets | Free 5-HT | Active Uptake: SERT (SLC6A4) concentrates free 5-HT >1000x vs plasma. Platelets do not store 5-HT-SO₄. |

| Plasma | 5-HT-SO₄ | Passive Circulation: 5-HT-SO₄ is the major soluble metabolite. Free 5-HT is <10 ng/mL; 5-HT-SO₄ is ~2–20 ng/mL. |

| Brain (CNS) | 5-HIAA | Exclusion & Efflux: 5-HT-SO₄ does not cross the BBB. Any formed centrally is pumped out by OAT3 (efflux). |

| Kidney | 5-HT-SO₄ | Active Excretion: High concentration in proximal tubule cells during transit (OAT1/OAT3 uptake from blood |

Transport Pathways (Graphviz Diagram)

The following diagram illustrates the vector of 5-HT-SO₄ movement: synthesis in the liver/gut, exclusion from the brain, and excretion via the kidney.

Caption: Vectorial transport of this compound. Note the unidirectional efflux from Brain to Plasma via OAT3 and the clearance from Plasma to Urine via OAT1/3.

Part 2: Analytical Methodologies (LC-MS/MS)

Quantifying 5-HT-SO₄ requires preventing source fragmentation (conversion back to 5-HT) and matrix interference .

Sample Preparation Protocol

-

Matrix: Plasma (EDTA or Heparin). Note: Serum is discouraged due to platelet activation releasing massive amounts of free 5-HT, which can artificially sulfate during processing.

-

Stability: 5-HT-SO₄ is relatively stable, but acidic conditions at high heat can cause hydrolysis.

-

Protein Precipitation (PPT):

-

Aliquot 50 µL Plasma .

-

Add 150 µL Acetonitrile (containing 0.1% Formic Acid) + Internal Standard (d4-Serotonin).

-

Vortex 30s, Centrifuge 10,000 x g for 10 min at 4°C.

-

Inject supernatant directly. Avoid evaporation/reconstitution if possible to prevent hydrolysis.

-

LC-MS/MS Parameters

Column: C18 Reverse Phase (e.g., Waters HSS T3), capable of retaining polar aromatics. Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Mode |

| Serotonin (5-HT) | 177.1 | 160.1 | 20 | 15 | ESI+ |

| This compound | 257.0 | 177.1 | 30 | 20 | ESI+ |

| This compound | 257.0 | 160.1 | 30 | 35 | ESI+ |

Technical Note: The transition 257 > 177 represents the loss of the sulfate group (-80 Da). The transition 257 > 160 represents the loss of sulfate + ammonia (characteristic indole fragment).

Part 3: In-Depth Distribution Data

The following data synthesizes findings from human pharmacokinetic studies and rodent tissue distribution models.

Table 1: Concentration Gradients in Mammalian Systems

| Tissue/Matrix | Concentration (Human) | Concentration (Rodent) | Physiological Role |

| Plasma (Free) | < 1-5 ng/mL | < 10 ng/mL | Tightly regulated; excess causes toxicity. |

| Plasma (Sulfate) | 1.0 – 20.0 ng/mL | Trace - 2.0 ng/mL | Main circulating reservoir. Higher in humans due to SULT1A3. |

| Platelets | 300 – 800 ng/mL | > 1000 ng/mL | Storage of free 5-HT. No sulfate storage. |

| Brain (Whole) | High (Free 5-HT) | High (Free 5-HT) | Neurotransmission. Sulfate is negligible due to rapid efflux. |

| Urine | > 1000 ng/mL | > 500 ng/mL | Final sink. High concentrations of 5-HT-SO₄. |

Mechanistic Insight: The "OAT3 Efflux" Hypothesis

Why is brain 5-HT-SO₄ so low? Research indicates that OAT3 (Organic Anion Transporter 3) is expressed on the abluminal (brain-facing) membrane of the Blood-Brain Barrier (BBB). It acts as an efflux pump , actively transporting organic anions (like 5-HT-SO₄ and 5-HIAA) out of the brain and into the plasma.

-

Implication: Elevated plasma 5-HT-SO₄ in renal failure (uremia) may competitively inhibit OAT3, potentially causing a "back-up" of neuro-metabolites in the CNS.

Part 4: Experimental Workflow for Tissue Analysis

To validate distribution in a preclinical setting (e.g., mouse liver vs. kidney), follow this self-validating protocol.

Step 1: Tissue Homogenization

-

Buffer: 50% Methanol / 0.1% Formic Acid (cold). Organic solvent stops enzymatic sulfatase activity immediately.

-

Ratio: 100 mg tissue : 400 µL buffer.

-

Bead Beating: 6.5 m/s for 45 seconds.

Step 2: Extraction & Cleanup

-

Centrifuge homogenate (14,000 x g, 15 min, 4°C).

-

Transfer supernatant.

-

Critical Step: If lipid content is high (Liver/Brain), perform a Liquid-Liquid Extraction (LLE) wash with Hexane to remove lipids, keeping the aqueous/methanol layer (where 5-HT-SO₄ resides).

Step 3: Quantification

Use the LC-MS/MS transitions defined in Part 2.

-

Validation Check: Spike a "naive" tissue homogenate with authentic 5-HT-SO₄ standard. Recovery must be >85% to rule out matrix-induced hydrolysis.

References

-

Suominen, T. et al. (2014). "Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers." Frontiers in Neuroscience. Link

-

Kusama, M. et al. (2023). "Role of Conformational Dynamics of Sulfotransferases SULT1A1 and SULT1A3 in Substrate Specificity." International Journal of Molecular Sciences. Link

-

Ohtsuki, S. et al. (2002). "Role of blood-brain barrier organic anion transporter 3 (OAT3) in the efflux of indoxyl sulfate, a uremic toxin."[2][3] Journal of Neurochemistry. Link

-

Mori, M. et al. (2013). "Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS." PLOS ONE. Link

-

Nigam, S.K. et al. (2015). "The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective." Physiological Reviews. Link

Sources

- 1. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of blood-brain barrier organic anion transporter 3 (OAT3) in the efflux of indoxyl sulfate, a uremic toxin: its involvement in neurotransmitter metabolite clearance from the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Metabolic pathway differences between serotonin glucuronide and serotonin sulfate

Executive Summary

In the metabolic clearance of serotonin (5-hydroxytryptamine, 5-HT), Phase II conjugation plays a critical, yet often overshadowed, role compared to the oxidative deamination pathway (MAO-A/5-HIAA). This guide delineates the mechanistic and kinetic distinctions between the two primary conjugation pathways: Glucuronidation (forming serotonin-O-glucuronide, 5-HT-G) and Sulfation (forming serotonin-O-sulfate, 5-HT-S).

The core distinction lies in their kinetic profiles:

-

Sulfation (SULT1A3) operates as a High-Affinity / Low-Capacity system, scavenging low concentrations of serotonin, particularly in the gut and brain.

-

Glucuronidation (UGT1A6) operates as a Low-Affinity / High-Capacity system, engaging primarily when serotonin levels are elevated (e.g., post-prandial spikes or carcinoid syndrome).

Enzymology & Mechanistic Pathways[1]

Sulfation: The High-Affinity Scavenger

Sulfation is the dominant pathway at physiological (nanomolar to low micromolar) concentrations of serotonin.

-

Primary Isoform: SULT1A3 (Sulfotransferase 1A3).

-

Note: While SULT1A1 is abundant in the liver, SULT1A3 exhibits a specific preference for monoamines and is highly expressed in the jejunum and ileum.

-

-

Mechanism: Transfer of a sulfonate group (

) from the cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate) to the 5-hydroxyl group of serotonin. -

Localization: High expression in the gastrointestinal tract (enterocytes) and brain, serving as a metabolic barrier to dietary amines.

Glucuronidation: The High-Capacity Safety Valve

Glucuronidation becomes relevant when sulfation pathways are saturated.

-

Primary Isoform: UGT1A6 (UDP-glucuronosyltransferase 1A6).[1]

-

Specificity: UGT1A6 is a "planar phenol" specialist, making the indole ring of serotonin an ideal substrate.

-

-

Mechanism: Transfer of glucuronic acid from UDPGA (uridine 5'-diphospho-glucuronic acid) to the 5-hydroxyl group.

-

Localization: Predominantly hepatic (liver microsomes), but also inducible in the intestine via AhR (Aryl hydrocarbon Receptor) activation.

Pathway Visualization

The following diagram illustrates the divergence of serotonin metabolism into these two conjugate forms.

Figure 1: Divergent Phase II metabolic pathways for Serotonin. SULT1A3 mediates high-affinity sulfation, while UGT1A6 mediates low-affinity glucuronidation.

Kinetic Profiling: The Km/Vmax Divergence

The physiological roles of these pathways are defined by their kinetic parameters. The data below synthesizes findings from human liver microsomes (HLM) and recombinant enzyme studies.

| Parameter | Sulfation (SULT1A3) | Glucuronidation (UGT1A6) | Biological Implication |

| Affinity ( | ~13 µM | ~6,000 - 9,000 µM (6-9 mM) | Sulfation saturates easily; Glucuronidation requires massive substrate load. |

| Capacity ( | Low | High (~43 nmol/min/mg in HLM) | UGTs can handle "overflow" metabolism when SULTs are overwhelmed. |

| Substrate Inhibition | Yes (at >100 µM) | No (follows Michaelis-Menten) | High 5-HT levels can actually inhibit sulfation, shifting flux to UGTs. |

| Primary Tissue | Gut (Enterocytes), Brain | Liver, Kidney | Gut acts as the first-pass "sulfation barrier." |

Key Insight: The

Transport & Excretion Mechanisms

Once formed, these polar conjugates must be actively transported out of the cell (efflux) and into the urine (renal uptake/secretion). They do not passively diffuse across membranes.

Efflux Transporters (Leaving the Cell)

-

BCRP (ABCG2): The primary efflux pump for Sulfate conjugates (5-HT-S). High expression on the apical membrane of enterocytes pumps 5-HT-S back into the gut lumen or into bile.

-

MRPs (ABCC Family):

-

MRP3/4: Basolateral transporters that pump Glucuronides (5-HT-G) into the blood for renal clearance.

-

MRP2: Apical transporter moving glucuronides into bile.

-

Renal Uptake (Clearance)

-

OAT1 & OAT3 (SLC22A6/8): Located on the basolateral membrane of renal proximal tubules. They actively take up both 5-HT-S and 5-HT-G from the blood, facilitating their secretion into urine.

Figure 2: Vectorial transport of serotonin conjugates. 5-HT-S prefers apical efflux (BCRP), while 5-HT-G often enters circulation via basolateral MRPs for renal excretion.

Experimental Protocol: LC-MS/MS Quantification

To validate these pathways in vitro or in vivo, a robust analytical method is required. The following protocol utilizes UPLC-MS/MS for the simultaneous detection of 5-HT, 5-HT-G, and 5-HT-S.

Sample Preparation[3][4]

-

Matrix: Plasma, Urine, or Microsomal Incubation Media.

-

Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile containing 0.1% Formic Acid. Centrifuge at 15,000 x g for 10 min.

-

Internal Standard: Use Serotonin-d4 or N-acetyl-serotonin .

Chromatographic Conditions[5][6]

-

Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent Zorbax Eclipse), 2.1 x 50mm, 1.8 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 0-1 min (2% B), 1-4 min (Linear to 90% B), 4-5 min (Hold 90% B).

Mass Spectrometry Parameters (MRM Transitions)

Operate in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |

| Serotonin (5-HT) | 177.1 | 160.1 | 15 | Loss of |

| 5-HT-Glucuronide | 353.1 | 177.1 | 20 | Neutral loss of Glucuronide (176 Da) |

| 5-HT-Sulfate | 257.0 | 177.1 | 25 | Neutral loss of |

Note: The transition 353 -> 177 is specific for the glucuronide, regenerating the protonated aglycone.

Clinical & Research Implications

Biomarker Utility

While 5-HIAA (5-hydroxyindoleacetic acid) remains the gold standard for diagnosing carcinoid syndrome, 5-HT-Glucuronide is emerging as a sensitive marker for peak serotonin load . Because UGT1A6 has a high

Drug-Drug Interactions (DDI)

-

SULT Inhibition: Drugs that inhibit SULT1A3 (e.g., mefenamic acid, quercetin) can shunt serotonin metabolism toward glucuronidation or MAO oxidation, potentially altering local gut motility.

-

UGT Induction: UGT1A6 is inducible by AhR agonists (e.g., omeprazole, cigarette smoke). In smokers, the "glucuronidation capacity" for serotonin may be upregulated, altering the pharmacokinetic profile of serotonergic drugs.

References

-

Sulfation Kinetics: Sulfation of Catecholamines and Serotonin by SULT1A3 Allozymes. (PMC5846355). Link

-

Glucuronidation Kinetics: Serotonin (5-hydroxytryptamine) glucuronidation in vitro: assay development, human liver microsome activities and species differences. (PubMed: 12893638). Link

-

Transporter Roles: The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. (Front. Pharmacol., 2022).[3][4] Link

-

Analytical Methods: Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS. (PLOS ONE, 2013). Link

-

Gut-Brain Axis: Serotonin glucuronidation by Ah receptor- and oxidative stress-inducible human UDP-glucuronosyltransferase (UGT) 1A6 in Caco-2 cells.[1] (Biochem Pharmacol, 2005).[1] Link

Sources

- 1. Serotonin glucuronidation by Ah receptor- and oxidative stress-inducible human UDP-glucuronosyltransferase (UGT) 1A6 in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Researchers identify biomarker for depression, antidepressant response | UIC today [today.uic.edu]

- 4. Drug transporters OAT1 and OAT3 have specific effects on multiple organs and gut microbiome as revealed by contextualized metabolic network reconstructions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Half-life and Clearance of Serotonin Sulfate

Abstract

Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, undergoes extensive metabolism to ensure tight regulation of its physiological and neurological functions.[1][2] Phase II sulfation, catalyzed by cytosolic sulfotransferase (SULT) enzymes, represents a significant pathway in serotonin's biotransformation, yielding serotonin sulfate (5-HT-O-SO4).[3] This guide provides a comprehensive technical overview of the in vivo disposition of this compound, with a focus on the principles governing its metabolic half-life and clearance rates. We delve into the enzymatic basis of its formation, the physiological mechanisms of its elimination, and the state-of-the-art analytical methodologies required for its quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of serotonin metabolism and the pharmacokinetics of its sulfated conjugate.

Introduction: The Role of Sulfation in Serotonin Homeostasis

Serotonin's action in the central nervous system and periphery is terminated through a combination of reuptake by the serotonin transporter (SERT) and metabolic conversion.[4] While the primary catabolic pathway involves oxidative deamination by monoamine oxidase (MAO) to 5-hydroxyindoleacetic acid (5-HIAA), Phase II conjugation reactions, including sulfation, are crucial for detoxification and elimination.[1][2]

Sulfation is a high-affinity, low-capacity pathway that attaches a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl group of serotonin.[3][5] This reaction, catalyzed predominantly by the SULT1A family of enzymes, dramatically increases the water solubility of serotonin, rendering it biologically inactive and facilitating its rapid excretion from the body.[3][5][6] Understanding the pharmacokinetics of this compound is therefore essential for a complete picture of serotonin regulation and for evaluating how genetic variability in SULT enzymes or drug-induced inhibition might impact serotonin-related pathologies and therapies.

Biochemical Foundation: The Enzymology of Serotonin Sulfation

The formation of this compound is governed by specific cytosolic sulfotransferase enzymes.

Key Enzymes:

-

SULT1A3: This enzyme, also known as dopamine SULT, exhibits the highest affinity for dopamine and other catecholamines but is also the primary enzyme responsible for sulfating serotonin in humans and primates.[3]

-

SULT1A1: While primarily known for metabolizing phenolic compounds, SULT1A1 can also contribute to serotonin sulfation, particularly at higher substrate concentrations.

-

SULT1E1: This isoform is primarily involved in the sulfation of estrogens but may play a minor role in serotonin metabolism.

The catalytic efficiency of these enzymes is a critical determinant of the rate of this compound formation. Genetic polymorphisms in the genes encoding these SULTs can lead to significant interindividual variations in sulfation capacity, potentially influencing susceptibility to diseases where serotonin metabolism is implicated.[7]

Table 1: Key Human Cytosolic SULT Enzymes in Serotonin Metabolism

| Enzyme | Primary Substrates | Relevance to Serotonin Sulfation | Tissue Distribution |

|---|---|---|---|

| SULT1A3 | Dopamine, Norepinephrine, Serotonin | Primary enzyme for serotonin sulfation.[3] | Small intestine, platelets, liver, brain |

| SULT1A1 | Phenols, Catechols | Secondary contributor. | Liver, lung, intestine, platelets, brain |

| SULT1E1 | Estrogens | Minor role. | Liver, adrenal gland, endometrium |

Pharmacokinetic Principles: Half-life and Clearance of a Rapidly Eliminated Metabolite

Direct, specific values for the in vivo half-life of this compound are not extensively documented in the literature, likely because it is a rapidly formed and cleared metabolite. However, we can infer its pharmacokinetic profile based on the well-established principles governing the disposition of hydrophilic sulfate conjugates.[8]

-

Half-life (t½): The half-life of this compound is expected to be very short. Once formed, sulfate conjugates are typically not subject to further metabolism and are primed for immediate excretion. The half-life of the parent compound, serotonin, is relatively short at around 97 minutes, and its metabolites are cleared even more rapidly.[4]

-

Clearance (CL): Clearance of this compound is predominantly renal.[8] The addition of the negatively charged, hydrophilic sulfate group makes it an ideal substrate for renal anion transport systems.[8][9] Total clearance is a sum of renal clearance and any other potential routes, such as biliary excretion, though the latter is generally a minor pathway for small sulfated molecules.[10]

The overall clearance rate is primarily dependent on two physiological factors:

-

Rate of Formation: The catalytic activity of SULT enzymes.

-

Rate of Excretion: The efficiency of renal transporters.

In Vivo Disposition: The Journey of this compound

The pathway from formation to elimination of this compound is a swift and efficient process designed to prevent the accumulation of the parent amine.

Formation in Tissues

Serotonin sulfation occurs in various tissues expressing SULT1A3, most notably the liver and small intestine, which are primary sites for drug and xenobiotic metabolism.[3]

Transport and Elimination

Once formed, this compound is transported out of the cell and into the bloodstream. From circulation, it is efficiently filtered by the glomeruli in the kidneys.[9] Its primary route of elimination is active tubular secretion via Organic Anion Transporters (OATs) located in the proximal tubules of the kidney.[8][11][12]

-

OAT1 (SLC22A6) and OAT3 (SLC22A8): These transporters are expressed on the basolateral membrane of proximal tubule cells and are responsible for taking up a wide range of organic anions, including sulfate conjugates, from the blood into the tubular cells.[11][13][14] The high affinity of these transporters for sulfated molecules facilitates rapid clearance from the circulation.[8][14]

The diagram below illustrates the metabolic and clearance pathway.

Caption: Metabolic fate of serotonin, highlighting the sulfation pathway and subsequent renal clearance.

Experimental Methodologies for Pharmacokinetic Analysis

Determining the pharmacokinetic parameters of this compound requires sensitive and specific analytical methods coupled with a robust experimental design.

Experimental Workflow

The general workflow for an in vivo pharmacokinetic study in an animal model (e.g., rat, mouse) would involve the following steps:

Caption: Standard experimental workflow for an in vivo pharmacokinetic study of this compound.

Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a self-validating system for the reliable quantification of this compound. The use of a stable isotope-labeled internal standard is critical for correcting variations in sample preparation and instrument response.

Objective: To accurately measure the concentration of this compound in plasma samples.

Materials:

-

Plasma samples, stored at -80°C.

-

This compound analytical standard.

-

This compound-d4 (or other stable isotope-labeled) internal standard (IS).

-

Acetonitrile (ACN), HPLC-grade, with 1% formic acid.

-

Water, HPLC-grade, with 0.1% formic acid.

-

HybridSPE® solid-phase extraction cartridges or similar.[15]

-

HPLC or UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).

-

Analytical column: HILIC column (e.g., Waters Acquity BEH HILIC, 1.7 µm).[15]

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 80% methanol).[15]

-

Serially dilute the stock solution to create a calibration curve (e.g., 1-250 ng/mL) in a surrogate matrix (e.g., charcoal-stripped plasma).

-

Prepare QC samples at low, medium, and high concentrations.

-

-

Sample Preparation (Protein Precipitation & SPE):

-

Causality: This two-step process removes proteins that interfere with chromatography and phospholipids that cause ion suppression in the mass spectrometer, ensuring a clean extract for accurate quantification.

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 20 µL of the internal standard solution.

-

Add 300 µL of ACN with 1% formic acid to precipitate proteins.[15]

-

Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.

-

Load the supernatant onto a pre-conditioned HybridSPE® cartridge.

-

Apply vacuum or positive pressure to pass the sample through the sorbent.

-

Collect the eluate, which now contains the analyte and IS, free from interfering matrix components.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Instrumentation: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Rationale for HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining and separating highly polar compounds like this compound, which are poorly retained on traditional C18 reverse-phase columns.[15]

-

Mobile Phase:

-

A: Acetonitrile

-

B: 0.1% Formic Acid in Water

-

-

Gradient: A typical gradient would start at high organic content (e.g., 85% A) and ramp down to elute the analyte.[15]

-

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound and its IS. For example, a transition for this compound could be m/z 257 → 160.[15]

-

-

-

Data Analysis and Validation:

-

Integrate the peak areas for the analyte and the IS.

-

Calculate the peak area ratio (Analyte/IS).

-

Generate a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.

-

Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.

-

Self-Validation: The protocol is validated if the calculated concentrations of the QC samples are within ±15% of their nominal value (±20% for the lower limit of quantification).

-

Factors Influencing this compound Kinetics

The in vivo half-life and clearance of this compound are not fixed values and can be influenced by several factors:

-

Genetic Polymorphisms: Variations in the SULT1A3 gene can alter enzyme expression or activity, directly affecting the rate of this compound formation.[7]

-

Drug-Drug Interactions: Drugs that are substrates or inhibitors of SULT1A3 or the OAT transporters can compete with serotonin and its sulfate, respectively, potentially decreasing the clearance rate.

-

Renal Function: Impaired kidney function will directly reduce the clearance of this compound, as its elimination is highly dependent on renal excretion.[16] In such cases, the half-life of the metabolite would be significantly prolonged.

-

Diet and Gut Microbiome: The availability of inorganic sulfate, a substrate for PAPS synthesis, can be a rate-limiting factor for sulfation. Additionally, gut bacteria can metabolize tryptophan into compounds that are subsequently sulfated and cleared by the kidneys.[17]

Conclusion and Future Directions

While this compound is a major metabolite of serotonin, its pharmacokinetic profile is characterized by rapid formation and efficient, transporter-mediated renal clearance, leading to a very short in vivo half-life. Direct measurement is challenging and requires highly sensitive analytical techniques like LC-MS/MS. Future research should focus on quantifying the impact of SULT1A3 genetic polymorphisms on this compound levels in human populations and exploring how pathological conditions, particularly renal impairment, alter the disposition of this key metabolite. A deeper understanding of these kinetics is vital for advancing the development of drugs targeting the serotonergic system and for personalizing medicine based on an individual's metabolic profile.

References

- Dr.Oracle. (2025, October 8). What is the half-life of serotonin (5-hydroxytryptamine) in the brain?

- MDPI. (n.d.). Evaluation of the Cardiovascular and Serotonergic Modulatory Effects of Ondansetron in Healthy Dogs Under Anesthesia.

- Chen, X., et al. (2020). Sulfation predominates the pharmacokinetics, metabolism, and excretion of forsythin in humans: major enzymes and transporters identified. Acta Pharmacologica Sinica.

- Riches, Z., et al. (2018). Sulfation of Catecholamines and Serotonin by SULT1A3 Allozymes. Drug Metabolism and Disposition.

- Hiemke, C., & Härtter, S. (2000). Pharmacokinetics of selective serotonin reuptake inhibitors. Pharmacology & Therapeutics.

- Puech, A., & Hackett, D. (1998). [Pharmacokinetics of SSRI antidepressants: half-life and clinical applicability]. L'Encephale.

- Crane, J. D., et al. (2015). Emerging Roles for Serotonin in Regulating Metabolism: New Implications for an Ancient Molecule. Endocrine Reviews.

- ResearchGate. (n.d.). The major 5-HT catabolic pathways. This compound (5-HT-SO 4 );....

- Sigma-Aldrich. (n.d.). Serotonin Synthesis & Metabolism.

- Kema, I. P., et al. (2014). Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers. Clinical Chemistry and Laboratory Medicine.

- Biber, J., et al. (2014). Renal handling of phosphate and sulfate. Comprehensive Physiology.

- Ahn, S. Y., & Bhatnagar, V. (2009). The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. The AAPS Journal.

- National Center for Biotechnology Information. (n.d.). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs.

- Cole, D. E., & Landry, D. A. (2001). Human sulfate kinetics. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.

- DeVane, C. L. (1998). Metabolism and pharmacokinetics of selective serotonin reuptake inhibitors. Cellular and Molecular Neurobiology.

- ResearchGate. (n.d.). (PDF) HPLC Determination of Serotonin and Its Metabolites From Human Platelet-Rich Plasma; Shift to 5-Hydroxytryptophol Formation Following Alcohol Consumption.

- National Center for Biotechnology Information. (n.d.). Serotonin transporter production and degradation rates: studies with RTI-76.

- National Center for Biotechnology Information. (n.d.). Serotonin - Basic Neurochemistry.

- Shin, H. J., et al. (2007). Novel Liver-Specific Organic Anion Transporter OAT7 That Operates the Exchange of Sulfate Conjugates for Short Chain Fatty Acid Butyrate. Hepatology.

- Coughtrie, M. W. (2005). Human Sulfotransferases and Their Role in Chemical Metabolism. Toxicology.

- Suiko, M., et al. (2017). Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation. The Journal of Biochemistry.

- Proteopedia. (2024, July 17). Organic anion transporters.

- Koch, D. D., & Kissinger, P. T. (1980). Determination of serotonin in serum and plasma by liquid chromatography with precolumn sample enrichment and electrochemical detection. Analytical Chemistry.

- Lepage, N., et al. (2019). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers in Endocrinology.

- Wang, X., et al. (2011). Flavonoid conjugates interact with organic anion transporters (OATs) and attenuate cytotoxicity of adefovir mediated by organic anion transporter 1 (OAT1/SLC22A6). Biochemical Pharmacology.

- Riches, Z., et al. (2018). Sulfation of catecholamines and serotonin by SULT1A3 allozymes. Drug Metabolism and Disposition.

- Wikipedia. (n.d.). Lithium (medication).

- National Center for Biotechnology Information. (2023, July 30). Physiology, Serotonin.

- MDPI. (n.d.). Indoxyl Sulfate in the Gut–Kidney Axis: Pathophysiology and Clinical Significance in CKD-Associated Colorectal Cancer.

- ResearchGate. (n.d.). HPLC Determination of Serotonin and Its Metabolites From Human Platelet-Rich Plasma.

- The Organic Anion Transporter. (2020, November 17). Unit 3, Part 23 Nephron Secretion. YouTube.

- Vree, T. B., et al. (1981). Renal excretion of sulphamethoxazole and its metabolite N4-acetylsulphamethoxazole in patients with impaired kidney function. Clinical Pharmacokinetics.

Sources

- 1. Emerging Roles for Serotonin in Regulating Metabolism: New Implications for an Ancient Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Sulfation of Catecholamines and Serotonin by SULT1A3 Allozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulfation of catecholamines and serotonin by SULT1A3 allozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfation predominates the pharmacokinetics, metabolism, and excretion of forsythin in humans: major enzymes and transporters identified - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Renal handling of phosphate and sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Organic anion transporters - Proteopedia, life in 3D [proteopedia.org]

- 14. Flavonoid conjugates interact with organic anion transporters (OATs) and attenuate cytotoxicity of adefovir mediated by organic anion transporter 1 (OAT1/SLC22A6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Renal excretion of sulphamethoxazole and its metabolite N4-acetylsulphamethoxazole in patients with impaired kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indoxyl Sulfate in the Gut–Kidney Axis: Pathophysiology and Clinical Significance in CKD-Associated Colorectal Cancer [mdpi.com]

Methodological & Application

Application Note: High-Selectivity Extraction of Serotonin Sulfate from Urine Using Mixed-Mode Weak Anion Exchange (WAX) SPE

Introduction & Clinical Significance

Serotonin (5-Hydroxytryptamine, 5-HT) metabolism is a critical biomarker landscape for diagnosing neuroendocrine tumors (carcinoid syndrome) and studying neurological disorders such as autism spectrum disorder (ASD) and depression. While 5-Hydroxyindoleacetic acid (5-HIAA) is the canonical oxidative metabolite, Serotonin Sulfate (5-HT-SO4) represents a significant Phase II conjugation pathway.

Direct analysis of 5-HT-SO4 is analytically challenging due to its zwitterionic nature and high polarity. Traditional Reversed-Phase (RP) methods often suffer from poor retention and ion suppression from urinary salts. This guide details a robust Mixed-Mode Weak Anion Exchange (WAX) protocol. This method exploits the permanent negative charge of the sulfate group to achieve orthogonal selectivity, allowing for aggressive organic washing that removes matrix interferences while retaining the analyte.

Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

-

Analyte: Serotonin O-Sulfate[1]

-

Molecular Weight: ~256.28 g/mol

-

Key Functional Groups:

-

Primary Amine (

): Protonated ( -

Sulfate Ester (

): Permanently ionized (

-

-

Net Charge: Zwitterionic (neutral) at pH 4–9, but possesses distinct charged domains accessible for ion-exchange retention.

Mechanistic Principle: Why WAX?

The Mixed-Mode WAX sorbent contains both hydrophobic alkyl chains and weak anion exchange (amino-like) groups.

-

Retention (pH 5.0): The sorbent's amine groups are protonated (

). The this compound's sulfate group is anionic ( -

Interference Removal: Because the analyte is "locked" by ionic bonds, we can wash the column with 100% Methanol . This removes neutral hydrophobic interferences (which rely solely on RP retention) without eluting the target.

-

Elution (pH > 10): We use a basic organic solvent. The high pH deprotonates the sorbent's amine groups (neutralizing them), breaking the electrostatic bond and releasing the this compound.

Mechanism Visualization

Caption: Mechanistic workflow of Mixed-Mode WAX SPE. The "Ionic Lock" allows rigorous organic washing (Step 2) before pH-switch elution (Step 3).

Experimental Protocol

Materials & Reagents[3][7][12]

-

SPE Cartridge: Polymeric Mixed-Mode WAX (e.g., Waters Oasis WAX, Phenomenex Strata-X-A, or equivalent), 30 mg / 1 cc.

-

Internal Standard (IS): Serotonin-d4 or this compound-d4 (100 ng/mL in water).

-

Buffer A (Loading): 2% Formic Acid in water (pH ~2.5) or 50mM Ammonium Acetate (pH 5). Recommendation: pH 5 Acetate buffer is safer for sulfate stability.

-

Elution Solvent: 5% Ammonium Hydroxide (

) in Methanol.

Step-by-Step Workflow

| Step | Action | Critical Technical Note |

| 1. Sample Prep | Mix 200 µL Urine + 20 µL IS + 600 µL 50mM Ammonium Acetate (pH 5) . Vortex. | Dilution reduces ionic strength, preventing "breakthrough" during loading. pH 5 ensures the sulfate is ionized (-) and the sorbent is charged (+). |

| 2. Conditioning | 1 mL Methanol, then 1 mL Water. | Activates the hydrophobic pores and equilibrates the ion-exchange ligands. |

| 3. Loading | Load pre-treated sample at low flow rate (~1 mL/min). | Slow flow is crucial for ion-exchange kinetics. Do not let the cartridge dry. |

| 4. Wash 1 (Aq) | 1 mL 50mM Ammonium Acetate (pH 5) . | Removes salts, urea, and creatinine. Maintains the ionic lock. |

| 5. Wash 2 (Org) | 1 mL 100% Methanol . | The "Magic" Step. Removes hydrophobic pigments and neutral drugs. The analyte stays bound via the ionic interaction. |

| 6. Elution | 2 x 250 µL 5% | High pH neutralizes the WAX amine ligand, releasing the anionic sulfate. Collect in a clean polypropylene tube. |

| 7. Post-Process | Evaporate to dryness under | Sulfate esters are heat-sensitive; do not exceed 45°C. |

LC-MS/MS Conditions (Downstream Application)

To validate the extraction, use a HILIC or Polar-Embedded RP column. Standard C18 often fails to retain the polar sulfate adequately after the solvent front.

-

Column: HILIC (e.g., BEH Amide) or Polar C18 (e.g., T3 or Polar-RP).

-

Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Ionization: ESI Positive Mode (Targeting the protonated amine on the serotonin core).

-

Note: Although it is a sulfate, positive mode often yields better sensitivity for the serotonin backbone (

). Negative mode (

-

MRM Transitions (ESI+):

-

Precursor: 257.1 m/z (

) -

Product: 160.0 m/z (Loss of sulfate group + alkyl chain fragment, characteristic of sulfated indoles).

Quality Control & Troubleshooting

Stability Warning

This compound is prone to hydrolysis in strong acids.

-

Storage: Urine should be stored at -80°C.

-

Acidification: Do not add strong HCl to urine collection containers (common for catecholamines) if analyzing sulfates. Use acetic acid or keep neutral/frozen.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Recovery (<50%) | Incorrect pH during load. | Ensure Load pH is < 7.[3]0. If pH > 8, the sorbent loses charge during loading. |

| Breakthrough (Analyte in Load) | High ionic strength urine. | Dilute urine 1:4 or 1:5 with water/buffer before loading. |

| Ion Suppression | Residual salts. | Increase Volume of Wash 1 (Aqueous). Ensure Wash 2 is 100% organic to remove phospholipids. |

| Peak Tailing | Secondary interactions on column. | Add ammonium formate (10-20mM) to the LC mobile phase to shield ionic interactions. |

References

-

Suarez-Diez, M., et al. (2013). "Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates." Journal of Chromatography B. Link

-

Kema, I. P., et al. (2001). "Influence of a Serotonin- and Dopamine-Rich Diet on Platelet Serotonin Content and Urinary Excretion of Biogenic Amines and Their Metabolites." Clinical Chemistry. Link

-

Waters Corporation. (2012). "Measurement of Urinary Serotonin for Clinical Research, Using Mixed-Mode SPE and a High-Strength Silica PFP Column." Application Note. Link

-

Tushar, J., et al. (2011). "Development of an LC-MS/MS method for the analysis of serotonin and related compounds in urine." Analytical and Bioanalytical Chemistry. Link

-

Phenomenex. (2018). "Solid Phase Extraction (SPE) Guide for Clinical Research." Technical Guide. Link

Sources

Application Note: Quantification of Serotonin O-Sulfate in Human Plasma Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Abstract

Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, is involved in a multitude of physiological processes.[1][2] Its metabolism is complex, involving several pathways.[2][3] One such pathway is sulfation, resulting in the formation of serotonin O-sulfate (5-HT-SO4). The quantification of this metabolite is essential for understanding the complete picture of serotonin disposition and may serve as a biomarker in various physiological and pathological states.[4] This document provides a detailed, field-proven protocol for the sensitive and specific quantification of serotonin O-sulfate in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention of the polar sulfate conjugate and incorporates a robust sample preparation procedure involving protein precipitation and solid-phase extraction to mitigate matrix effects inherent in complex biological samples.[5][6]

Introduction: The Rationale for 5-HT-SO4 Quantification

Serotonin's role as a neurotransmitter in the central nervous system is well-established, but it also functions as a tissue hormone in the gastrointestinal and cardiovascular systems.[2][7] The exploration of its metabolic pathways is crucial for diagnosing and monitoring conditions associated with altered serotonin metabolism, such as carcinoid tumors and mood disorders.[1][8] While 5-hydroxyindoleacetic acid (5-HIAA) is the most commonly measured metabolite, other pathways, including sulfation, contribute to serotonin's clearance.[3]

The direct measurement of serotonin O-sulfate in biological matrices like plasma presents an analytical challenge due to its high polarity and typically low endogenous concentrations.[4][5] This application note addresses this challenge by presenting a validated method that offers the specificity and sensitivity required for reliable quantification. While HPLC with electrochemical detection (HPLC-ECD) is a powerful and sensitive technique for serotonin and other neurotransmitters, its application to the sulfate conjugate is less direct.[9][10] Therefore, LC-MS/MS is the chosen technique for its unparalleled selectivity, which is achieved by monitoring a specific precursor-to-product ion transition.[5][11] This method was developed to enable researchers and clinicians to accurately measure basal levels of 5-HT-SO4, which have been observed in the 0.9–2.8 ng/mL range in healthy volunteers.[4][5]

Principle of the Method

The protocol employs a comprehensive sample clean-up strategy to isolate the analyte from interfering plasma components. First, proteins are precipitated using acidified acetonitrile. The resulting supernatant is further purified using a solid-phase extraction (SPE) cartridge designed to remove phospholipids, a major source of ion suppression in mass spectrometry.[5] Chromatographic separation is then performed on a HILIC column, which is specifically designed to retain and separate highly polar compounds that are not well-retained on traditional reversed-phase (C18) columns. Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[5][11]

Materials and Reagents

| Item | Supplier | Grade/Part Number | Comments |

| Standards & Reagents | |||

| Serotonin O-sulfate | Sourcing Required | Analytical Standard | Prepare stock in 80% Methanol[5] |

| Serotonin Creatinine Sulfate | Sigma-Aldrich | H7752 | Can be used as a related compound standard. |

| Formic Acid | Fluka or equivalent | LC-MS Grade | |

| Acetonitrile | Fisher Scientific or equivalent | LC-MS Grade | |

| Methanol | Fisher Scientific or equivalent | LC-MS Grade | |

| Ultrapure Water | Millipore Milli-Q System | 18.2 MΩ·cm | |

| Consumables | |||

| HybridSPE Cartridges | Supelco/Sigma-Aldrich | As per manufacturer | For phospholipid removal. |

| HPLC Vials | Waters or equivalent | Polypropylene | To minimize analyte adsorption. |

| Microcentrifuge Tubes | Eppendorf or equivalent | 1.5 mL | |

| Equipment | |||

| HPLC System | Waters Acquity UPLC or equivalent | ||

| Mass Spectrometer | Waters Quattro Micro or equivalent | Triple Quadrupole[5] | |

| Analytical Column | Waters Acquity BEH HILIC | 1.7 µm, 2.1 x 100 mm | [5] |

| Centrifuge | Eppendorf 5418 or equivalent | Capable of 10,000 rpm. | |

| SPE Manifold | Supelco or equivalent | For processing SPE cartridges. |

Experimental Protocols

Serotonin Metabolic Pathway

The following diagram illustrates the sulfation pathway of serotonin. This pathway is one of several catabolic routes for serotonin, highlighting the importance of measuring multiple metabolites for a comprehensive understanding.[2]

Caption: Enzymatic conversion of serotonin to serotonin O-sulfate.

Preparation of Standards and Quality Controls

Causality Insight: The accuracy of quantification relies on precisely prepared calibration standards. Preparing a stock solution in a solvent that ensures stability and solubility is paramount. Serial dilutions are then made to cover the expected physiological range of the analyte.

-

Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of serotonin O-sulfate standard and dissolve it in 1 mL of 80% methanol.[5]

-

Working Stock Solution (93 µg/mL): Dilute the primary stock solution with 80% methanol to achieve a concentration of 93 µg/mL.[5]

-

Calibration Standards (10 - 225 ng/mL): Perform serial dilutions of the working stock solution with 80% methanol to prepare a set of at least 6 calibration standards with concentrations ranging from 10 to 225 ng/mL.[5]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 100, and 200 ng/mL) from a separate stock solution to ensure an unbiased assessment of accuracy and precision.

Sample Preparation Protocol

Causality Insight: Biological matrices like plasma contain high concentrations of proteins and phospholipids that can interfere with HPLC analysis and suppress the analyte signal in the mass spectrometer. This multi-step procedure is designed to systematically remove these interferences, ensuring a clean extract for injection.[12]

-

Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to each plasma sample. Vortex vigorously for 30 seconds to precipitate proteins.[5] The acidic condition helps to keep the analyte stable and improves precipitation efficiency.

-

Centrifugation: Centrifuge the samples for 10 minutes at 10,000 rpm to pellet the precipitated proteins.[5]

-

Solid-Phase Extraction (SPE):

-

Place HybridSPE cartridges onto a vacuum manifold.

-

Carefully load the supernatant from the previous step onto the respective cartridges.

-

Apply a gentle vacuum to pull the sample through the sorbent bed. The stationary phase is designed to trap phospholipids while allowing the analyte and other small molecules to elute.

-

Collect the eluate directly into HPLC vials.[5]

-

-

Injection: The sample is now ready for analysis. Inject a 5 µL aliquot into the LC-MS/MS system.[5]

HPLC-MS/MS Workflow Diagram

Caption: Overall workflow for the analysis of Serotonin O-Sulfate.

HPLC and Mass Spectrometer Conditions

Causality Insight: The chosen HILIC column chemistry provides the necessary retention for the polar 5-HT-SO4. The gradient elution, starting with a high percentage of organic solvent, ensures the analyte is retained, while the gradual increase in the aqueous phase facilitates its elution. The MS/MS parameters are optimized for the specific fragmentation of 5-HT-SO4, ensuring that only this compound is detected.

| Parameter | Condition |

| HPLC System | Waters Acquity UPLC or equivalent |

| Analytical Column | Waters Acquity BEH HILIC (1.7 µm, 2.1 x 100 mm)[5] |

| Mobile Phase A | Acetonitrile[5] |

| Mobile Phase B | 0.1% Formic Acid in Water[5] |

| Flow Rate | 0.2 mL/min[5] |

| Injection Volume | 5 µL[5] |

| Column Temperature | 25 °C[13] |

| Gradient Program | |

| 0.0 min | 85% A |

| 2.5 min | 55% A |

| 3.0 min | 55% A |

| 3.1 min | 85% A |

| 5.0 min | 85% A |

| Mass Spectrometer | Waters Quattro Micro or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | 257 > 160[5] |

| Cone Voltage | 20 V[5] |

| Collision Energy | 19 eV[5] |

Data Analysis and System Suitability

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is recommended. The correlation coefficient (r²) should be >0.99.

-

Quantification: Determine the concentration of serotonin O-sulfate in the plasma samples by interpolating their peak areas from the calibration curve.

-

Method Validation and Trustworthiness: This analytical method should be validated according to internationally accepted criteria.[13][14][15] Key parameters include:

-

Accuracy: The agreement between the measured concentration and the true concentration. Recovery should be within 85-115%. A study showed an average recovery of 116 ± 8%, with the deviation attributed to matrix effects.[5]

-

Precision: Expressed as the coefficient of variation (CV%), it should be <15% for QC samples.

-

Linearity: Assessed by the correlation coefficient of the calibration curve.[14]

-

Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

-

| System Suitability Parameter | Acceptance Criteria | Rationale |

| Retention Time Stability | CV < 2% | Ensures correct peak identification. |

| Peak Shape | Tailing factor between 0.8 and 1.5 | Poor peak shape can compromise integration accuracy. |

| S/N Ratio for LOQ | ≥ 10 | Ensures reliable quantification at the lower limit. |

Troubleshooting

| Problem | Potential Cause | Solution |

| Low Analyte Recovery | Inefficient protein precipitation or SPE. | Ensure fresh, high-quality acetonitrile. Check SPE vacuum pressure and ensure no clogging. |

| High Signal Variability | Matrix effects (ion suppression/enhancement). | Verify the efficiency of the SPE step. Consider using the standard addition method for quantification.[5] |

| No Peak Detected | Analyte degradation; incorrect MS/MS parameters. | Prepare fresh standards. Ensure sample stability. Optimize MS parameters via direct infusion of the standard. |

| Peak Tailing/Fronting | Column degradation; incompatible sample solvent. | Flush or replace the column. Ensure the final sample eluate is compatible with the initial mobile phase conditions. |

Conclusion

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of serotonin O-sulfate in human plasma. The protocol combines a highly effective sample preparation strategy with the specificity of HILIC chromatography and tandem mass spectrometry. By following this self-validating protocol, researchers in drug development and clinical diagnostics can achieve reliable and accurate measurements of this important serotonin metabolite, paving the way for a deeper understanding of its role in human health and disease.[4][5]

References

- Kovács, K. L., et al. (2009). HPLC Determination of Serotonin and Its Metabolites From Human Platelet-Rich Plasma.

- Klavina, I., et al. (2014). Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers. Lietuvos bendrosios praktikos gydytojas.

- Chromsystems. Serotonin in Serum/Plasma/Whole Blood - HPLC. Chromsystems Website.

- Guillain, F., et al. (1979). High Performance Liquid Chromatography of Tryptophan and Serotonin Metabolites. Clinical Chemistry.

- Puig, M. V., & Gulledge, A. T. (1979). High Performance Liquid Chromatography of Tryptophan and Serotonin Metabolites. Marcel Dekker, Inc.

- Klavina, I., et al. (2014). Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers.

- Amuza Inc. (2020).

- Mailman, R. B., & Kilts, C. D. (1985).

- O'Connell, S. (2018). The major 5-HT catabolic pathways.

- Kovács, K. L., et al. (2009). HPLC Determination of Serotonin and Its Metabolites From Human Platelet-Rich Plasma.

- Devarajan, A., et al. (2021). Analytical Method Validation for Estimation of Neurotransmitters (Biogenic Monoamines) from Cerebrospinal Fluid Using High Performance Liquid Chromatography.

- Singh, G., et al. (2018). Determination of serotonin metabolites in urine sample by liquid chromatography–mass spectrometry as biomarkers of recent alcohol intake.

- Parra, A., et al. (2012). HPLC Neurotransmitter Analysis.

- Borie, A., et al. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. MDPI.

- Amuza Inc. (2020). Benefits of using HPLC-ECD for Neurotransmitter Detection. Amuza Inc. Website.

- Sigma-Aldrich. Serotonin creatinine sulfate powder 61-47-2. Sigma-Aldrich Website.

- Devarajan, A., et al. (2021). Analytical Method Validation for Estimation of Neurotransmitters (Biogenic Monoamines)

- Mailman, R. B., & Kilts, C. D. (1985).

- Biotage.

- Sigma-Aldrich. Serotonin Synthesis & Metabolism. Sigma-Aldrich Website.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Serotonin Synthesis & Metabolism [sigmaaldrich.com]

- 4. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) Analytical considerations for quantitative determination of serotonin and its metabolically related products in biological matrices [academia.edu]

- 7. chromsystems.com [chromsystems.com]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Benefits of using HPLC-ECD for Neurotransmitter Detection [amuzainc.com]

- 11. Determination of serotonin metabolites in urine sample by liquid chromatography–mass spectrometry as biomarkers of recent alcohol intake: Implication for aircraft accident investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biotage.com [biotage.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Analytical Method Validation for Estimation of Neurotransmitters (Biogenic Monoamines) from Cerebrospinal Fluid Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analytical Method Validation for Estimation of Neurotransmitters (Biogenic Monoamines) from Cerebrospinal Fluid Using High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of Serotonin Sulfate Internal Standards for Mass Spectrometry

This Application Note and Protocol details the preparation, synthesis, and handling of Serotonin Sulfate (5-HT-SO₄) internal standards for LC-MS/MS analysis.

Abstract

Serotonin O-sulfate (5-HT-SO₄) is a major phase II metabolite of serotonin (5-HT), serving as a critical biomarker for serotonin turnover in neuroendocrine neoplasms and gut microbiome signaling. Accurate quantitation in biological matrices is frequently compromised by the lability of the sulfate ester and significant matrix effects. This guide provides a definitive protocol for the preparation of stable isotopically labeled internal standards (IS), specifically Serotonin-d₄-O-Sulfate , including a high-yield chemical synthesis workflow for laboratories where commercial standards are unavailable.

Introduction & Scientific Rationale

The Challenge of Sulfated Metabolites

Sulfated monoamines are chemically fragile. Unlike their glucuronide counterparts, sulfate esters are prone to acid-catalyzed hydrolysis , reverting to the parent amine (serotonin) under low pH conditions.[1] This creates a "phantom signal" artifact where the metabolite disappears, and the parent compound concentration is artificially inflated.[1]

Internal Standard Strategy

-

Gold Standard: Stable Isotopically Labeled (SIL) Serotonin-O-Sulfate (e.g., Serotonin-O-sulfate-d₄).

-

Why not just Serotonin-d₄? Using the parent amine (Serotonin-d₄) as an IS for the sulfate metabolite is insufficient. The sulfate moiety significantly alters retention time (RT) and ionization efficiency (matrix effect). Only a sulfated IS can track the specific hydrolysis and ionization suppression experienced by the analyte.

Material Selection & Synthesis

While Serotonin-d₄ is widely available, Serotonin-d₄-O-Sulfate is often non-stock or prohibitively expensive.[1] Below is a validated protocol to synthesize the sulfated IS from the parent deuterated amine.

Protocol 1: Chemical Synthesis of Serotonin-d₄-O-Sulfate

-

Objective: Convert Serotonin-d₄ (HCl salt) to Serotonin-d₄-O-Sulfate using a Sulfur Trioxide-Pyridine complex.

-

Mechanism: Nucleophilic attack of the phenolic hydroxyl group on the sulfur trioxide center.

Reagents:

-

Serotonin-d₄ HCl (Commercial source, e.g., Cayman/Sigma).[1]

-

Anhydrous Pyridine (Solvent & Base).

-

Ammonium Hydroxide (NH₄OH) for quenching.

Step-by-Step Workflow:

-

Preparation: Dissolve 5 mg of Serotonin-d₄ HCl in 500 µL of anhydrous pyridine in a glass reaction vial. Vortex until clear.

-

Sulfation: Add Sulfur Trioxide Pyridine Complex (5 equivalents relative to serotonin).

-

Note: The phenolic -OH is sulfated preferentially over the primary amine under these conditions, but N-sulfation is a risk. Control temperature strictly.

-

-

Reaction: Incubate at 60°C for 45 minutes .

-

In-Process Control: Spot 1 µL on TLC or check via direct infusion MS. Look for disappearance of m/z 181 (Parent-d4) and appearance of m/z 261 (Sulfate-d4).

-

-

Quenching: Cool to room temperature. Add 500 µL of 0.1 M Ammonium Acetate (pH 9.0) to hydrolyze any unstable N-sulfates and neutralize the mixture.

-

Purification (Critical):

-

Use a weak anion exchange (WAX) SPE cartridge.

-

Load mixture -> Wash with Methanol (removes pyridine) -> Elute with 5% NH₄OH in Methanol.

-

Evaporate eluate to dryness under Nitrogen at 30°C.[1]

-

-

Reconstitution: Dissolve residue in Water:Methanol (90:10) to create the Master Stock.

Stock Solution Preparation & Stability

Handling sulfated standards requires strict pH control.[1]

Protocol 2: Master Stock Preparation

| Parameter | Specification | Rationale |

| Solvent | Water : Methanol (80:20) containing 0.1% Ammonium Hydroxide | Basic pH (~8-9) prevents acid hydrolysis of the sulfate ester. |

| Concentration | 1.0 mg/mL (Free Base Equivalent) | High concentration minimizes surface adsorption. |

| Container | Amber Glass (Silanized) | Protects from light; silanization prevents ionic binding to glass. |

| Storage | -80°C | Essential for long-term stability (>6 months). |

Protocol 3: Working Standard (Spiking Solution)

-

Diluent: 10 mM Ammonium Acetate (pH 7.0). Do NOT use acidic diluents (e.g., 0.1% Formic Acid) for storage.[1]

-

Preparation: Dilute Master Stock serially to reach 100 ng/mL.

-

Usage: Prepare fresh daily or weekly. Keep on ice during use.[1]

LC-MS/MS Methodology

The internal standard must be monitored using transitions that mirror the analyte.

Chromatography (HILIC Mode Recommended) Sulfates are highly polar and retain poorly on C18. HILIC provides superior retention and separation from the parent serotonin.

-

Column: Waters ACQUITY BEH HILIC (1.7 µm, 2.1 x 100 mm) or equivalent.[1][4]

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1][4]

-

Note: Acidic mobile phase is acceptable during the run (minutes) but not for storage.

-

-

Gradient: 95% B to 50% B over 5 minutes.

Mass Spectrometry Parameters (ESI Positive) Although sulfates are anions, 5-HT-SO₄ ionizes well in positive mode due to the ethylamine chain.

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| 5-HT-SO₄ | 257.1 (M+H)⁺ | 160.1 | 25 | 20 | Quantifier |

| 5-HT-SO₄ | 257.1 (M+H)⁺ | 240.1 | 25 | 15 | Qualifier |

| 5-HT-SO₄-d₄ (IS) | 261.1 (M+H)⁺ | 164.1 | 25 | 20 | IS Quant |

-

Mechanism:[1][5][6][7] The 257->160 transition corresponds to the loss of the sulfate group and the ethylamine side chain fragmentation.

-

Note: Ensure the IS transition (261->164) does not cross-talk with the native analyte.

Quality Control & Troubleshooting

Visualizing the Workflow

Figure 1: Workflow for the synthesis, purification, and validation of Serotonin-d4-Sulfate Internal Standard.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Signal Loss of IS | Acid hydrolysis in autosampler. | Ensure autosampler is cooled (4°C). Reconstitute samples in 50:50 Water:ACN (neutral pH). |

| IS Peak Splitting | Solvent mismatch. | Injection solvent strength is too high for HILIC.[1] Use 90% ACN as injection solvent. |

| Parent 5-HT Signal Increasing | In-source fragmentation. | 5-HT-SO₄ is fragile. If source temp is too high, it degrades to 5-HT before Q1 selection.[1] Lower desolvation temp (<350°C). |

References

-

Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers. Source: Frontiers in Pharmacology (2014)

-

Analysis of Intact Glucuronides and Sulfates of Serotonin, Dopamine, and Their Phase I Metabolites. Source: Analytical Chemistry (2009)

-

Synthesis of Sulfate Esters using Sulfur Trioxide Pyridine Complex. Source: Organic Syntheses

-

Stability of tyrosine sulfate in acidic solutions. Source: Analytical Biochemistry (2007)

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]

- 4. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Systemic this compound in opisthobranch mollusks - PubMed [pubmed.ncbi.nlm.nih.gov]

Sensitive Quantification of Serotonin Sulfate in Human Serum via Enzymatic Hydrolysis and Competitive ELISA

APPLICATION NOTE

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the indirect quantification of serotonin sulfate in human serum. Direct immunoassays for this compound are not widely available. This protocol circumvents this limitation by employing an enzymatic hydrolysis step to convert this compound to serotonin, followed by detection using a highly sensitive competitive Enzyme-Linked Immunosorbent Assay (ELISA). The protocol is designed for researchers, scientists, and drug development professionals investigating the role of serotonin and its metabolites in various physiological and pathological states. We provide a comprehensive guide covering sample preparation, enzymatic conversion, the competitive ELISA procedure, data analysis, and critical validation parameters to ensure data integrity and reproducibility.

Introduction: The Challenge of Measuring this compound

Serotonin (5-hydroxytryptamine, 5-HT) is a critical biogenic amine and neurotransmitter involved in regulating mood, sleep, and numerous physiological processes.[1] In circulation, serotonin is extensively metabolized, with a significant portion undergoing sulfation to form this compound. This sulfation is a key detoxification pathway, rendering the molecule more water-soluble for excretion. While often considered an inactive metabolite, emerging research suggests that the balance between serotonin and this compound may be a crucial biomarker in various conditions, including neuroendocrine tumors and psychiatric disorders.[2][3]

Direct measurement of this compound via immunoassay is challenging due to the structural similarity to serotonin and the lack of specific antibodies. This protocol provides a reliable alternative by measuring two serum fractions:

-

Free Serotonin: The baseline level of serotonin in the sample.

-

Total Serotonin: The level of serotonin after enzymatic hydrolysis, which represents the sum of the initial free serotonin and the serotonin liberated from this compound.

By subtracting the free serotonin concentration from the total serotonin concentration, a quantitative measure of the original this compound level can be determined.

Assay Principle

This method combines enzymatic hydrolysis with a standard competitive ELISA for serotonin.

Step 1: Enzymatic Hydrolysis. An arylsulfatase enzyme is used to specifically cleave the sulfate group from this compound, converting it back into serotonin. This reaction is highly efficient and specific under controlled conditions. The use of enzymes like arylsulfatase from Pseudomonas aeruginosa has been shown to be effective for hydrolyzing steroid sulfates, a principle that is applied here.[4][5][6][7][8]

Step 2: Acylation. To improve immunodetection, serotonin in the standards, controls, and hydrolyzed/non-hydrolyzed samples is quantitatively converted into N-acylserotonin using an acylation reagent.[2][3][9][10] This derivatization step is common in commercial serotonin ELISA kits to enhance assay sensitivity and specificity.

Step 3: Competitive ELISA. The assay utilizes a microtiter plate pre-coated with serotonin antigen.[10] During the assay, the acylated serotonin from the sample and a fixed amount of enzyme-conjugated serotonin (tracer) compete for a limited number of binding sites on a specific anti-serotonin antibody.[3][9][11] After an incubation period, unbound components are washed away. A substrate solution is then added, and the enzyme tracer catalyzes a colorimetric reaction. The intensity of the color produced is inversely proportional to the concentration of serotonin in the original sample.[12] The concentration is determined by comparing the sample's absorbance to a standard curve.[11][12]

Caption: Competitive ELISA Principle for Serotonin Detection.

Materials and Reagents

-

Serotonin Competitive ELISA Kit (e.g., Eagle Biosciences EA602/96, Abcam ab133053, or similar)[2]

-

Arylsulfatase (from Pseudomonas aeruginosa or Helix pomatia)

-

Human Serum Samples

-

This compound Potassium Salt (for hydrolysis control)

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

-

Microplate reader with 450 nm filter[12]

-

Calibrated precision pipettes and tips[13]

-

Vortex mixer

-

Microplate shaker

-

Deionized or distilled water

Experimental Workflow

The overall workflow involves preparing two aliquots per serum sample: one for direct measurement of free serotonin and another for measurement of total serotonin following enzymatic hydrolysis.

Caption: Overall experimental workflow for this compound measurement.

Detailed Protocols

Serum Sample Collection and Handling

-

Collection: Collect blood by venipuncture into serum separator tubes.

-

Clotting: Allow blood to clot at room temperature for at least 60 minutes.[13]

-

Centrifugation: Centrifuge at 1000 x g for 20 minutes at 2-8°C.[13]

-

Aliquoting: Immediately transfer the serum supernatant to clean polypropylene tubes. Avoid using hemolyzed or lipemic samples.[11]

-

Storage: Samples should be assayed promptly or aliquoted and stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[13]

Protocol A: Measurement of Free Serotonin

This protocol follows the instructions of a standard commercial serotonin ELISA kit.

-

Sample Preparation: Thaw serum samples and bring all kit reagents to room temperature.

-

Acylation: Pipette 10 µL of standards, controls, and serum samples into the respective wells of the acylation plate or reaction tubes provided with the kit.[3] Add the Acylation Reagent as per the kit's instructions (typically 25-50 µL).[11]

-

Incubation: Incubate for 15-30 minutes at room temperature on a shaker.[11] This step converts serotonin to N-acylserotonin.

-

ELISA Procedure: Proceed with the competitive ELISA protocol as described by the kit manufacturer. This typically involves transferring the acylated samples to the antibody-coated microplate, adding the enzyme conjugate and antiserum, incubating, washing, adding substrate, and stopping the reaction.

-